

[Ala2] Met-Enkephalinamide: A Technical Guide to Opioid Receptor Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of **[Ala2] Met-Enkephalinamide** and its potent, enzymatically-resistant analog, [D-Ala2]-Met-enkephalinamide (DAMA), for the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This document details the quantitative binding data, experimental methodologies for key assays, and the associated intracellular signaling pathways.

Quantitative Binding Affinity

[D-Ala2]-Met-enkephalinamide is recognized as a potent, non-selective opioid agonist with a high affinity, particularly for the mu and delta receptor subtypes. The substitution of D-Alanine at position 2 confers resistance to degradation by brain enzymes, making it a stable analog for research purposes. While specific binding affinity data for [Ala2] Met-Enkephalinamide can be limited, studies on DAMA provide valuable insights into its interaction with opioid receptors.

For comparative analysis, the binding affinities of well-characterized selective opioid agonists are also presented. DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) is a highly selective muopioid receptor agonist. DPDPE ([D-Pen2, D-Pen5]-enkephalin) is a selective delta-opioid receptor agonist. U-50,488 is a selective kappa-opioid receptor agonist.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki in nM)



Ligand	Mu (μ) Receptor (Ki, nM)	Delta (δ) Receptor (Ki, nM)	Карра (к) Receptor (Ki, nM)
[D-Ala2]-Met- enkephalinamide (DAMA)	<1 (Kd)[1]	Data Not Specified	Data Not Specified
DAMGO	2.0[2]	>1000[2]	>1000[2]
DPDPE	1100[3]	1.4[3]	5400[3]
U-50,488	370 (μ1)[4]	>500[4]	12[4]

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The value for DAMA at the mu receptor is a dissociation constant (Kd).

Experimental Protocols

The determination of binding affinity is primarily achieved through competitive radioligand binding assays. Functional activity is often assessed using assays that measure the downstream consequences of receptor activation, such as the inhibition of adenylyl cyclase.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound (e.g., [D-Ala2]-Met-enkephalinamide) to displace a radiolabeled ligand with known affinity for a specific opioid receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for mu, delta, and kappa opioid receptors.

Materials:

- Cell Membranes: From cell lines (e.g., CHO or HEK293) stably expressing a single human opioid receptor subtype (mu, delta, or kappa).
- Radioligands:
 - Mu-selective: [3H]DAMGO

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Delta-selective: [3H]DPDPE

Kappa-selective: [3H]U-69,593

Non-selective: [3H]diprenorphine or [3H]naloxone

Test Compound: [D-Ala2]-Met-enkephalinamide at various concentrations.

• Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

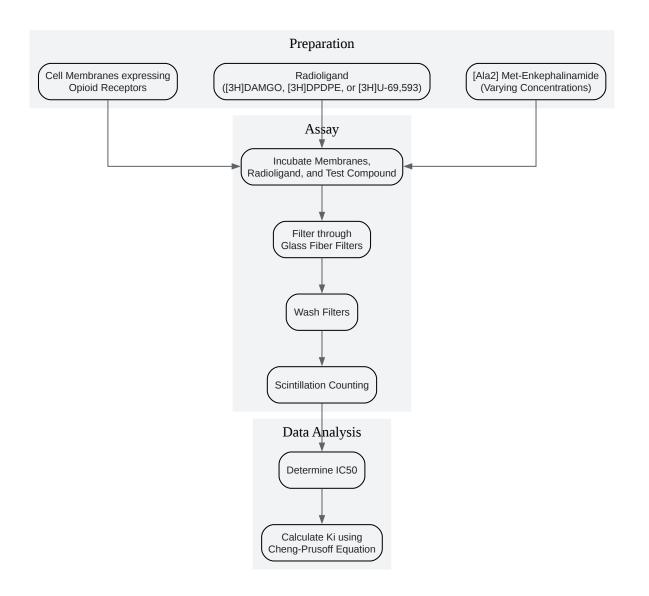
- Glass Fiber Filters.
- Cell Harvester and Scintillation Counter.

Procedure:

- Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the selective radioligand in the presence of varying concentrations of the unlabeled test compound.
- Equilibration: Allow the binding to reach equilibrium, typically for 60-90 minutes at room temperature.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the



Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]



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Workflow for Radioligand Competitive Binding Assay.



cAMP Inhibition Functional Assay

This assay measures the functional consequence of opioid receptor activation, which is typically the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of [D-Ala2]-Met-enkephalinamide in activating Gi/Go-coupled opioid receptors.

Materials:

- Cell Lines: CHO or HEK293 cells expressing the opioid receptor of interest.
- Test Compound: [D-Ala2]-Met-enkephalinamide.
- Forskolin: An adenylyl cyclase activator.
- cAMP Assay Kit: (e.g., HTRF, LANCE, or similar).
- · Cell Culture Medium.

Procedure:

- Cell Seeding: Seed cells in a 96- or 384-well plate and culture overnight.
- Assay:
 - Wash cells with serum-free medium.
 - Pre-incubate cells with varying concentrations of the test compound.
 - Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
 - Incubate for a specified time (e.g., 30 minutes) at 37°C.
- cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit and a plate reader.

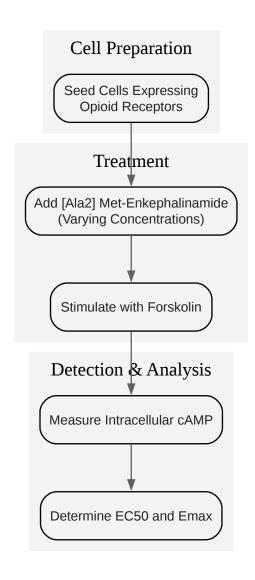




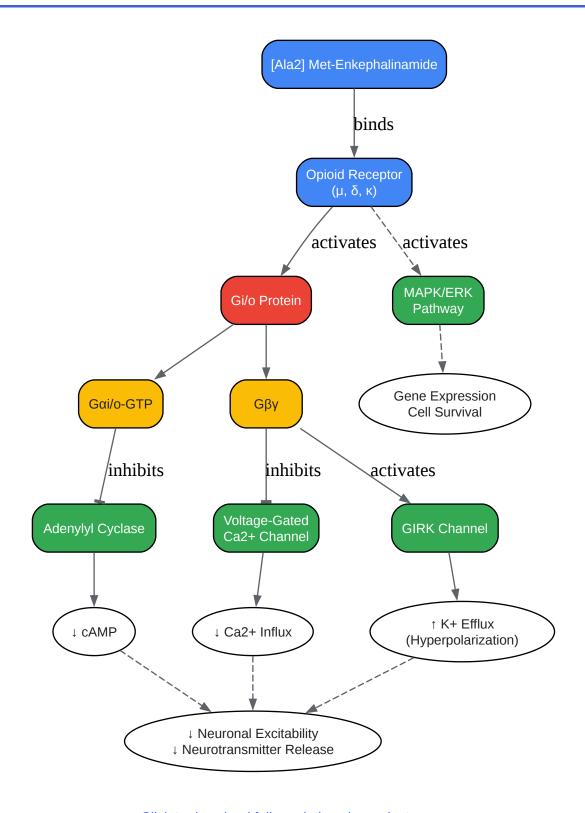


• Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response model to determine the EC50 and Emax values.









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